3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline
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Overview
Description
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline ring attached to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline typically involves the reaction of 3-chloroaniline with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the chloro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(1,2,4-triazol-5-yl)aniline
- 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)aniline
- 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-3-yl)aniline
Uniqueness
3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the specific positioning of the chloro and triazole groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-chloro-4-(2,5-dimethyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H11ClN4/c1-6-13-10(15(2)14-6)8-4-3-7(12)5-9(8)11/h3-5H,12H2,1-2H3 |
InChI Key |
SZBVEOXUVIPKLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=C(C=C(C=C2)N)Cl)C |
Origin of Product |
United States |
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